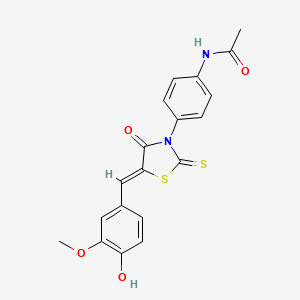

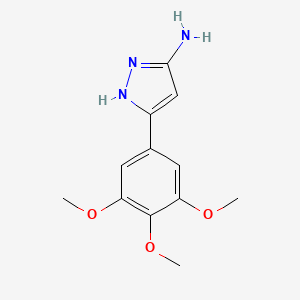

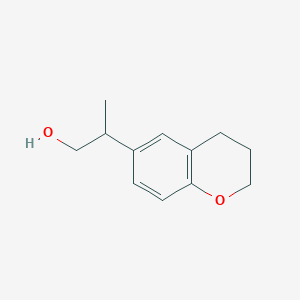

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several notable functional groups including a pyrazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring. These are all heterocyclic structures, meaning they contain atoms of at least two different elements. Pyrazole and pyrimidine rings are aromatic and contain nitrogen atoms, while azetidine and piperazine rings are saturated and contain nitrogen atoms .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the heterocyclic rings. These could potentially act as nucleophiles in reactions. Additionally, the compound could potentially participate in reactions typical for aromatic compounds like electrophilic aromatic substitution .Scientific Research Applications

Anticancer Activity

Cervical Cancer Cells

Anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, including a compound similar to the query chemical, have shown anticancer activity in cervical cancer cells. These compounds induced cell cycle arrest and activated p53, a protein involved in cell cycle regulation, in cervical cancer cells. This suggests their potential as therapeutic agents against cancers with low levels of p53, such as cervical cancer (Kamal et al., 2012).

Antiproliferative Activity

Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were found to exhibit higher anticancer activity than the reference drug doxorubicin, suggesting their effectiveness as potential anticancer agents (Hafez et al., 2016).

Antimicrobial Activity

- Antimicrobial and Antifungal Agents: Synthesized compounds, including pyrazole and pyrimidine derivatives, have demonstrated significant antimicrobial and antifungal activities. This indicates their potential use as new therapeutic agents for treating infections caused by bacteria and fungi (Sanjeeva et al., 2022).

Molecular Interaction and Drug Development

Drug Interaction Studies

Research on molecules structurally related to the query chemical has been conducted to understand their interaction with various receptors. For instance, studies on how such compounds bind to cannabinoid receptors provide valuable insights for drug development (Shim et al., 2002).

Anticonvulsant Properties

Compounds similar to the query chemical have been reported as promising new anticonvulsant drug candidates. These findings are crucial in the development of new treatments for seizure disorders (Severina et al., 2021).

Receptor Antagonist Potential

- Histamine H3 Receptor Antagonists: Molecules with structural similarities to the query chemical have been evaluated for their affinity at human histamine H3 receptors, indicating their potential as antagonists for treating conditions like allergies and asthma (Swanson et al., 2009).

Synthesis and Structural Analysis

- X-ray Structure Characterisation: Novel pyrazole carboxamide derivatives, including compounds similar to the query molecule, have been synthesized and characterized, including X-ray crystal analysis. Such studies are essential for understanding the molecular structure and properties of these compounds (Lv et al., 2013).

Safety and Hazards

properties

IUPAC Name |

[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N9O/c29-18(25-7-9-26(10-8-25)19-20-3-1-4-21-19)15-12-27(13-15)16-11-17(23-14-22-16)28-6-2-5-24-28/h1-6,11,14-15H,7-10,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHPTKANQVULFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N9O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2373820.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2373821.png)

![3-(2,5-dimethoxyphenethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2373831.png)

![3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne](/img/structure/B2373835.png)

![ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373836.png)

![3-(2-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B2373839.png)